

spectroscopic properties of Chlorotris(triphenylphosphine)rhodium(I) (NMR, IR)

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Compound of Interest		
Compound Name:	Chlorotris(triphenylphosphine)rhod ium(I)	
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An In-depth Technical Guide to the Spectroscopic Properties of Chlorotris(triphenylphosphine)rhodium(I)

For Researchers, Scientists, and Drug Development Professionals Introduction

Chlorotris(triphenylphosphine)rhodium(I), commonly known as Wilkinson's catalyst, is a coordination complex with the formula [RhCl(PPh₃)₃]. Since its popularization by Sir Geoffrey Wilkinson, it has become a cornerstone in synthetic chemistry, most notably for its remarkable efficacy as a homogeneous catalyst for the hydrogenation of alkenes.[1] The structure, purity, and catalytic activity of this red-brown solid are intrinsically linked to its molecular geometry and electronic properties, which can be thoroughly investigated using spectroscopic techniques.[1]

This technical guide provides an in-depth analysis of the key spectroscopic properties of Wilkinson's catalyst, focusing on Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. It is designed to serve as a comprehensive resource for researchers, offering detailed data, experimental protocols, and logical frameworks for spectral interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy



NMR spectroscopy is a powerful, non-destructive technique for elucidating the structure of Wilkinson's catalyst in solution. The most informative nuclei for this complex are ³¹P, ¹H, and ¹³C. Due to the presence of the spin-active ¹⁰³Rh nucleus (I = 1/2, 100% natural abundance), complex spin-spin coupling patterns are observed, providing rich structural information.

³¹P NMR Spectroscopy

³¹P NMR is the most diagnostic technique for characterizing Wilkinson's catalyst and its solution behavior. The spectrum reveals the number of unique phosphine ligands, their coordination to the rhodium center, and the geometry of the complex.[2] In a square planar Rh(I) complex like this, the two phosphine ligands cis to the chlorine are chemically equivalent, while the one trans to the chlorine is unique. This leads to a characteristic AX₂ spin system, further split by the ¹⁰³Rh nucleus.

The spectrum typically shows two main signals: a doublet for the two equivalent PPh₃ ligands (P_a) and a triplet for the unique PPh₃ ligand (P_x) trans to the chlorine. Each of these signals is further split into a doublet by coupling to the ¹⁰³Rh center.

Data Presentation: 31P NMR

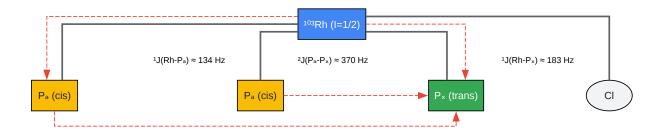
Parameter	Pa (cis to CI)	P _× (trans to Cl)	Solvent
Chemical Shift (δ)	~32.0 ppm	~50.4 ppm	CDCl3 / CH2Cl2
¹ J(¹⁰³ Rh, ³¹ P)	~134 Hz	~183-189 Hz	CDCl3 / CH2Cl2
² J(³¹ P _a , ³¹ P _x)	~366-378 Hz	~366-378 Hz	CDCl3 / CH2Cl2

Note: Values are approximate and can vary with solvent, concentration, and temperature. Data compiled from multiple sources.[3][4][5]

Logical Framework for ³¹P NMR Analysis

The following diagram illustrates the key couplings that define the ³¹P NMR spectrum of Wilkinson's catalyst.





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Figure 1: J-coupling relationships in [RhCl(PPh₃)₃].

¹H NMR Spectroscopy

The ¹H NMR spectrum is dominated by the signals from the phenyl protons of the triphenylphosphine ligands. These signals typically appear as complex multiplets in the aromatic region of the spectrum. While less diagnostic than ³¹P NMR for the core structure, it is crucial for confirming the presence and purity of the ligands.

Data Presentation: 1H NMR

Group	Chemical Shift (δ)	Multiplicity	Solvent
Phenyl Protons (45H)	7.0 - 7.8 ppm	Multiplet (m)	CDCl3 / CD2Cl2

Note: The exact appearance of the multiplet can be complex due to overlapping signals from the ortho, meta, and para protons of the nine phenyl rings.[4][6][7]

Experimental Protocol: NMR Sample Preparation and Acquisition

- Sample Preparation:
 - Under an inert atmosphere (e.g., in a glovebox or using a Schlenk line), accurately weigh approximately 10-20 mg of [RhCl(PPh₃)₃].
 - Transfer the solid to a clean, dry NMR tube.



- Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or CD₂Cl₂). The choice
 of solvent is critical as the complex can dissociate in coordinating solvents.
- Cap the NMR tube securely and gently agitate until the sample is fully dissolved. The solution should be a clear reddish-brown.
- Instrument Setup & Acquisition:
 - Insert the sample into the NMR spectrometer.
 - Tune and shim the probe for the specific solvent.
 - Acquire a standard ¹H spectrum to confirm sample presence and check shimming.
 - For ³¹P NMR, use a broadband probe tuned to the phosphorus frequency (e.g., ~162 MHz on a 400 MHz spectrometer).
 - Acquire the ³¹P spectrum using a standard single-pulse experiment with proton decoupling. A sufficient relaxation delay (e.g., 5 seconds) should be used to ensure accurate integration.
 - Process the resulting Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication) and Fourier transform to obtain the frequency-domain spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for characterizing [RhCl(PPh₃)₃] in the solid state. The spectrum provides key information about the P-Ph bonds of the triphenylphosphine ligands and the metal-ligand bonds, such as the Rh-Cl stretch.

Key Vibrational Modes

The IR spectrum is complex, with many bands arising from the vibrations of the phenyl rings. However, specific regions are particularly informative for confirming the integrity of the complex. The bands associated with the PPh₃ ligands are sensitive to coordination with the metal center.

Data Presentation: Characteristic IR Frequencies



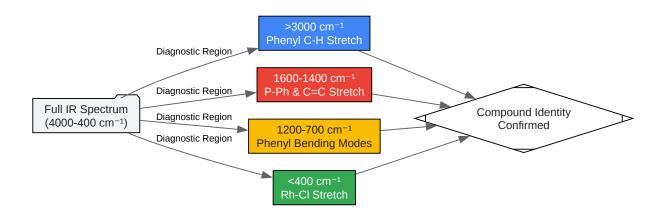
Vibrational Mode	Frequency (cm ⁻¹)	Intensity
Phenyl C-H Stretch	> 3000	Medium-Weak
Phenyl C=C Stretch	1550 - 1600	Medium
P-Ph Asymmetric Stretch	~1435	Strong
Phenyl C-H In-plane Bend	1000 - 1200	Strong
Phenyl C-H Out-of-plane Bend	700 - 800	Strong
Rh-Cl Stretch	~300 - 350	Medium

Note: Frequencies are approximate and can vary based on the sampling method (e.g., KBr pellet, Nujol mull, ATR).[4][8]

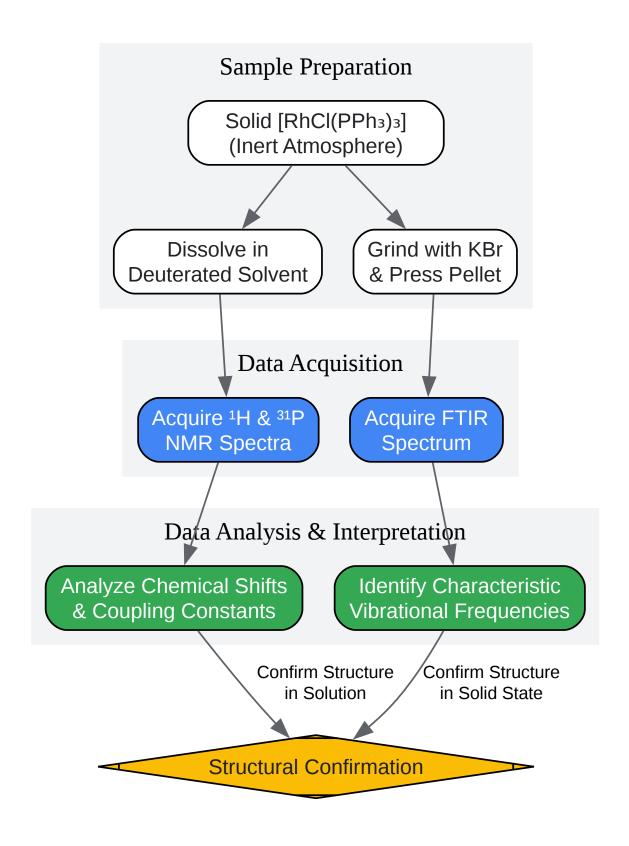
Logical Framework for IR Spectral Analysis

This diagram highlights the key regions of the IR spectrum used to identify Wilkinson's catalyst.









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